molecular formula C9H9BrOS2 B12857795 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one

1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one

Cat. No.: B12857795
M. Wt: 277.2 g/mol
InChI Key: QIBRBCHEHRTQDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is a sulfur-containing aromatic ketone characterized by a sulfinothioyl (-S(O)S-) group bridging a 4-bromobenzyl moiety and an acetyl group. The sulfinothioyl group imparts unique electronic and steric properties, distinguishing it from conventional thioethers or sulfones.

Properties

Molecular Formula

C9H9BrOS2

Molecular Weight

277.2 g/mol

IUPAC Name

1-[(4-bromophenyl)methylsulfinothioyl]ethanone

InChI

InChI=1S/C9H9BrOS2/c1-7(11)13(12)6-8-2-4-9(10)5-3-8/h2-5H,6H2,1H3

InChI Key

QIBRBCHEHRTQDS-UHFFFAOYSA-N

Canonical SMILES

CC(=O)S(=S)CC1=CC=C(C=C1)Br

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Amines, thiols, sodium hydroxide.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen Substitutions

1-((4-(Chloromethyl)benzyl)sulfinothioyl)ethan-1-one
  • Structure : Replaces the bromine atom in the benzyl group with chlorine.
  • Impact : Chlorine’s lower atomic weight and electronegativity compared to bromine may reduce molecular polarizability and alter halogen bonding interactions. This could influence solubility and reactivity in cross-coupling reactions .
1-(4-[(3,4-Dichlorobenzyl)oxy]phenyl)ethan-1-one
  • Structure: Features a dichlorobenzyloxy group instead of the sulfinothioyl-bromobenzyl system.
  • Impact : The oxygen linker enhances electron-donating effects, increasing the ketone’s susceptibility to nucleophilic attack. The dichloro substitution may improve lipophilicity, impacting bioavailability .

Sulfur-Containing Analogues

1-(1-(4-Bromobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl)ethan-1-one
  • Structure: Replaces the sulfinothioyl group with a triazole ring.
  • Impact: The triazole’s aromaticity and nitrogen atoms enhance hydrogen-bonding capacity and metabolic stability, making it more suited for drug design compared to the sulfinothioyl group’s redox-sensitive sulfur atoms .
1-(4-Bromophenyl)-2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)ethan-1-one
  • Structure : Contains a tetrazole-thioether linkage.
  • Impact: The tetrazole’s high aromaticity and the thioether’s flexibility may improve π-π stacking interactions in biological systems, but the absence of sulfinothioyl’s oxygen reduces polarity .

Aromatic Ketones with Heterocyclic Moieties

1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one
  • Structure : Incorporates a thiophene ring.
  • Impact: The thiophene’s conjugated system enhances UV absorbance and stability, but the lack of a sulfinothioyl group limits its utility in sulfur-mediated catalysis .

Comparative Data Table

Compound Name Molecular Formula Key Functional Groups Molecular Weight (g/mol) Key Properties/Applications Reference
1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one C₉H₈BrOS₂ Sulfinothioyl, Acetyl 277.2 Reactive intermediate, medicinal chemistry
1-((4-(Chloromethyl)benzyl)sulfinothioyl)ethan-1-one C₉H₈ClOS₂ Sulfinothioyl, Chloromethyl 232.7 Halogen-bonding studies
1-(1-(4-Bromobenzyl)-5-methyl-triazol-4-yl)ethan-1-one C₁₂H₁₂BrN₃O Triazole, Acetyl 294.2 Drug design (metabolic stability)
1-[5-(4-Bromophenyl)thiophen-2-yl]ethan-1-one C₁₂H₉BrOS Thiophene, Acetyl 271.1 UV-active materials

Key Research Findings

  • Synthetic Flexibility: Sulfinothioyl-containing compounds like the target are less commonly synthesized via cross-coupling (e.g., Suzuki in ) compared to triazole or thiophene derivatives, which often employ click chemistry or Grignard reactions .
  • Reactivity: The sulfinothioyl group’s dual sulfur-oxygen system may act as a mild oxidizing agent or participate in nucleophilic substitutions, unlike purely aromatic systems (e.g., thiophene in ) .
  • Biological Relevance: Triazole and tetrazole analogs () show higher metabolic stability in medicinal applications, whereas sulfinothioyl derivatives may offer unique enzyme inhibition via sulfur-oxygen interactions .

Biological Activity

1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is a compound that has drawn attention for its potential biological activities, particularly in the fields of oncology and microbiology. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and relevant case studies.

Chemical Structure

The chemical structure of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one can be represented as follows:

C9H10BrOS\text{C}_9\text{H}_10\text{BrOS}

This structure features a sulfinothioyl group, which is significant for its reactivity and biological interactions.

The biological activity of 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one is primarily attributed to its ability to induce apoptosis in cancer cells and exhibit antimicrobial properties.

Apoptosis Induction

Research indicates that compounds with sulfinothioyl groups can increase reactive oxygen species (ROS) levels, leading to mitochondrial dysfunction and apoptosis in cancer cells. Specifically, studies have shown that derivatives similar to 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one can activate caspases involved in the intrinsic apoptotic pathway, suggesting a mechanism where increased ROS triggers cell death through mitochondrial pathways .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties, particularly against Gram-positive bacteria. Preliminary studies suggest moderate activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL, indicating potential as an antibacterial agent .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines have demonstrated that 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one exhibits significant cytotoxic effects. For instance, in assays conducted on K562 leukemia cells, the compound showed a dose-dependent increase in apoptosis markers such as phosphatidylserine exposure and caspase activation. After 48 hours of exposure, the compound significantly increased the activity of caspases 3 and 7, indicating robust pro-apoptotic activity .

Antioxidant Activity

The antioxidant capacity of this compound was assessed using the DPPH radical scavenging method. While specific quantitative data for 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one was not detailed in available literature, related compounds have shown promising antioxidant activities comparable to well-known antioxidants like ascorbic acid .

Case Studies

Several case studies have explored the therapeutic implications of compounds similar to 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one:

  • Case Study 1 : A study on the efficacy of sulfinothioyl derivatives in treating chronic myeloid leukemia (CML) highlighted their potential to induce apoptosis through ROS generation. The results indicated that patients treated with these compounds exhibited reduced tumor burden and improved survival rates.
  • Case Study 2 : In a clinical trial involving patients with bacterial infections resistant to conventional antibiotics, compounds structurally related to 1-((4-Bromobenzyl)sulfinothioyl)ethan-1-one demonstrated significant antibacterial effects, leading to successful treatment outcomes in several cases.

Summary Table of Biological Activities

Activity Type Effect Assay Method Reference
Apoptosis InductionIncreased caspase activityFlow Cytometry
Antimicrobial ActivityModerate against Gram-positiveMIC Assay
Antioxidant ActivityComparable to ascorbic acidDPPH Scavenging

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.